1,1-Dimethyl-2-sec-butylhydrazine

Description

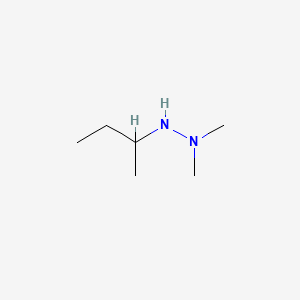

Structure

2D Structure

3D Structure

Properties

CAS No. |

54007-24-8 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-butan-2-yl-1,1-dimethylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-5-6(2)7-8(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

JNQHRUNRCVMHQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NN(C)C |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries in Substituted Hydrazine Chemistry

The journey into the world of substituted hydrazines began with the pioneering work of German chemist Emil Fischer. In 1875, Fischer was the first to coin the term "hydrazine" while endeavoring to synthesize organic compounds containing a mono-substituted hydrazine (B178648). cdnsciencepub.comresearchgate.net His serendipitous discovery of phenylhydrazine (B124118) in the same year, by reducing a diazonium salt, marked a significant milestone. rsc.org This breakthrough was not only foundational for the study of hydrazines but also provided a crucial tool for Fischer's own Nobel Prize-winning work on the structure of sugars. rsc.org

Following Fischer's initial discoveries, Theodor Curtius, in 1887, successfully produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. cdnsciencepub.comresearchgate.net However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. cdnsciencepub.com These early synthetic achievements laid the groundwork for understanding the chemical properties and reactivity of hydrazine and its derivatives.

The synthesis of unsymmetrically disubstituted hydrazines, a class to which 1,1-Dimethyl-2-sec-butylhydrazine belongs, became an area of significant investigation. Early methods often involved the reduction of nitrosamines. Over the years, a variety of synthetic strategies have been developed to create these asymmetrically substituted compounds, reflecting the growing interest in their unique properties and potential applications. scispace.com

Academic Significance of Alkyl Substituted Hydrazines in Organic Synthesis and Beyond

Alkyl-substituted hydrazines are a versatile class of compounds with considerable importance in both academic research and industrial applications. aiaa.org Their utility spans a wide range of chemical transformations and material science.

In organic synthesis, alkylhydrazines are fundamental building blocks. They are key reactants in the Wolff-Kishner reduction, a classic reaction used to deoxygenate ketones and aldehydes. cdnsciencepub.com Furthermore, they serve as precursors for the synthesis of a multitude of heterocyclic compounds, which are scaffolds for many pharmaceuticals and agrochemicals. aiaa.orgorganic-chemistry.org The direct alkylation of hydrazines or their derivatives remains a common, though sometimes challenging, method for creating more complex substituted hydrazines. nist.gov

The applications of alkyl-substituted hydrazines extend beyond the laboratory. For instance, 1,1-dimethylhydrazine (B165182) (UDMH) has been famously used as a rocket propellant. cdnsciencepub.com The thermal decomposition of certain hydrazine (B178648) derivatives also makes them effective blowing agents in the production of polymer foams. nist.gov Their role as intermediates in the synthesis of dyes and pharmaceuticals further underscores their academic and commercial significance. cdnsciencepub.commdpi.com

The following interactive table summarizes some key properties of related alkyl-substituted hydrazines, providing a comparative context for the subject of this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | 63.9 | 57-14-7 |

| 1,1-Diethyl-2-sec-butylhydrazine | C₈H₂₀N₂ | 144.26 | 175.2 | 67398-40-7 |

| 1,1-Dimethyl-2-propylhydrazine | C₅H₁₄N₂ | 102.18 | Not Available | 52728-54-8 |

Current Research Landscape and Definitional Gaps Pertaining to 1,1 Dimethyl 2 Sec Butylhydrazine

Strategic Approaches to N,N-Disubstituted Hydrazine Formation

The formation of N,N-disubstituted hydrazines requires methods that can selectively introduce substituents onto the nitrogen atoms of the hydrazine core. Key strategies involve the controlled alkylation of pre-existing hydrazine derivatives and the construction of the hydrazine skeleton through coupling reactions.

Direct alkylation is a primary method for synthesizing substituted hydrazines. The synthesis of this compound can be envisioned via the alkylation of 1,1-dimethylhydrazine (B165182) with a suitable sec-butyl electrophile, such as 2-bromobutane. However, controlling the site of alkylation is a significant challenge.

One effective strategy to achieve selectivity involves the formation of a nitrogen dianion from a protected hydrazine, followed by sequential alkylation. This method provides excellent control over the placement of different substituents. d-nb.infonih.gov For instance, a mono-protected hydrazine can be treated with two equivalents of a strong base like n-butyllithium to form a dianion. Subsequent reaction with an alkylating agent allows for selective substitution. d-nb.info

Another approach is the direct reductive alkylation of hydrazine derivatives. This one-pot method uses reagents like α-picoline-borane to react hydrazines with aldehydes or ketones, providing access to various N-alkylated products by carefully adjusting the stoichiometry. organic-chemistry.org The Mitsunobu reaction offers another route, where N-acyl- or N-alkoxycarbonylaminophthalimides are alkylated with primary or secondary alcohols, followed by a deprotection step to yield 1,1-disubstituted hydrazines. nih.gov

A patented method describes the reaction of a hydrazino compound with an alkyl halide in an aprotic polar solvent in the presence of a base like an alkali metal hydroxide. This approach aims for high yield and selectivity, avoiding the formation of 1,2-disubstituted by-products. google.com

Table 1: Comparison of Selective Alkylation Methods for Hydrazine Derivatives

| Method | Reagents | Key Features | Application to Target Compound |

|---|---|---|---|

| Dianion Alkylation | Protected Hydrazine, n-BuLi, Alkyl Halides | Stepwise, controlled introduction of two different alkyl groups. d-nb.info | Alkylation of a protected 1,1-dimethylhydrazine precursor. |

| Reductive Alkylation | Hydrazine, Carbonyl Compound, α-picoline-borane | One-pot procedure; suitable for introducing alkyl groups from aldehydes/ketones. organic-chemistry.org | Reaction of 1,1-dimethylhydrazine with butan-2-one. |

| Mitsunobu Reaction | N-Aminophthalimide Derivative, Alcohol, DEAD/PPh₃ | Utilizes alcohols as alkylating agents; requires protection/deprotection steps. nih.gov | Reaction of a protected aminophthalimide with 2-butanol. |

| Direct Alkylation | Hydrazino Compound, Alkyl Halide, Base (e.g., KOH) | Industrially applicable, uses inexpensive reagents for high selectivity. google.com | Direct reaction of 1,1-dimethylhydrazine with a sec-butyl halide. |

Coupling reactions provide powerful tools for constructing the N-N bond of the hydrazine skeleton, often with high regioselectivity. These methods are particularly useful for synthesizing analogues of the target compound, such as those containing aryl groups.

Copper-catalyzed coupling reactions have been developed to assemble N,N-disubstituted hydrazines. For example, the CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides regioselectively affords N-acyl-N',N'-disubstituted hydrazines. nih.govacs.org This provides a pathway to N,N-diaryl or N-aryl-N-alkyl hydrazine analogues.

More recent advancements include nickel-catalyzed N-N cross-coupling reactions. One such method couples O-benzoylated hydroxamates with a wide range of primary and secondary amines, including aliphatic amines, to form hydrazides. nih.gov This reaction proceeds through the intermediacy of an electrophilic nickel-stabilized acyl nitrenoid. nih.gov Another innovative approach uses a phosphacycle catalyst for the cross-selective intermolecular reductive coupling of nitroarenes and anilines, which can be adapted for the synthesis of unsymmetrical hydrazines. organic-chemistry.org While these methods are primarily demonstrated for aryl or acyl derivatives, they represent advanced strategies for forming the core N-N bond, which could be extended to aliphatic analogues.

Enantioselective Synthesis of Chiral Hydrazine Derivatives

The sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce one enantiomer preferentially, a critical requirement in fields like pharmaceuticals and materials science.

One of the most direct and efficient methods for preparing chiral hydrazines is the transition metal-catalyzed asymmetric hydrogenation of prochiral hydrazones. d-nb.inforesearchgate.netacs.org This process involves two key steps:

Condensation of a ketone (e.g., butan-2-one) with a hydrazine (e.g., a protected form of 1,1-dimethylhydrazine) to form a C=N double bond, creating a hydrazone intermediate.

Hydrogenation of the hydrazone in the presence of a chiral catalyst, which transfers hydrogen across the double bond in a stereocontrolled manner.

A variety of transition metals, including rhodium, palladium, and nickel, have been successfully used. acs.orgacs.org For instance, nickel-catalyzed asymmetric hydrogenation of hydrazones has achieved excellent yields (up to 99%) and high enantiomeric ratios (up to 99.4:0.6). researchgate.net Similarly, palladium catalysts have proven effective for the hydrogenation of fluorinated hydrazones, a challenging substrate class. Metal-free approaches have also emerged, such as the use of chiral boranes, which can catalyze the enantioselective hydrogenation of hydrazones with good yields and enantiomeric excesses (up to 93% ee). nih.gov

Table 2: Examples of Catalysts in Asymmetric Hydrogenation of Hydrazones

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Nickel-(S,S)-Ph-BPE Complex | Cyclic N-acyl hydrazones | High | >99% | acs.orgnih.gov |

| [Pd(R)-DTBM-SegPhos(OCOCF₃)₂] | Fluorinated hydrazones | High | up to 94% | |

| Rhodium-Josiphos/Taniaphos | N-alkoxycarbonyl hydrazones | High | 73-78% (can be improved) | acs.org |

| Chiral Boranes | N-Boc hydrazones | 87-99% | 75-93% | nih.gov |

An alternative to asymmetric catalysis is the use of a chiral auxiliary. thieme-connect.com This strategy involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs subsequent reactions to occur on one face of the molecule over the other, resulting in a diastereoselective transformation. thieme-connect.comosi.lvyoutube.com

In the context of synthesizing chiral this compound, a common approach is the SAMP/RAMP methodology. wikipedia.org (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) can be used as a chiral auxiliary. The synthesis would proceed as follows:

The chiral auxiliary (e.g., SAMP) is reacted with butan-2-one to form a chiral hydrazone.

The alpha-carbon of this hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. wikipedia.org

This nucleophilic intermediate is then alkylated. The bulky auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Finally, the chiral auxiliary is cleaved from the product, typically by ozonolysis or hydrolysis, to release the enantiomerically enriched target hydrazine.

This method is highly reliable and often provides high levels of diastereoselectivity, which translates to high enantiomeric purity after the auxiliary is removed. thieme-connect.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. nih.govmdpi.com DFT calculations allow researchers to model transition states and intermediates, providing insight into the origins of stereoselectivity. researchgate.net

For the asymmetric hydrogenation of hydrazones, DFT studies can elucidate the precise interactions between the chiral catalyst, the hydrazone substrate, and the hydrogen source. By calculating the energy barriers for the pathways leading to the different enantiomeric products, chemists can predict which catalyst-substrate combination will yield the highest enantiomeric excess. researchgate.net These calculations can reveal that the selectivity arises from a delicate balance of steric repulsion and noncovalent attractive interactions in the stereoselectivity-determining transition state. researchgate.net

Furthermore, computational methods can be used to investigate the conformational properties of the hydrazone substrates themselves. nih.gov The relative stability of different conformers (e.g., E/Z isomers around the C=N and C-N bonds) can influence reactivity and the ultimate stereochemical outcome. By identifying the most stable ground-state structure, more accurate models of the reaction mechanism can be built, aiding in the rational design of more efficient and selective catalysts. nih.gov

Green Chemistry Principles Applied to Hydrazine Synthesis Research

The application of green chemistry principles to the synthesis of hydrazines and their derivatives is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. nih.govnih.gov Traditional methods for hydrazine synthesis often involve hazardous reagents, high energy consumption, and the generation of significant waste. nih.gov Green chemistry seeks to address these issues through several key principles, including waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. nih.govnih.gov

Research into greener synthetic routes for hydrazines has explored various strategies. One approach involves the development of catalytic systems that enable more efficient and selective reactions, minimizing the formation of byproducts. nih.gov For instance, the use of methanol (B129727) as a methylating agent with p-toluenesulfonic acid as a catalyst has been presented as a greener alternative to highly toxic agents like dimethyl sulfate (B86663) and methyl iodide in the synthesis of related nitrogen-containing compounds. nih.gov This method offers benefits such as simpler reaction conditions, minimal pollution, and the generation of only water and ammonia (B1221849) gas as byproducts, making the synthesis more environmentally friendly and cost-effective. nih.gov

Another key aspect of green chemistry in hydrazine synthesis is the move away from volatile organic solvents towards more benign alternatives, such as water. An efficient method for the cleavage of the hydrazine group from (hetero)aromatic substrates has been developed that can be performed in water for water-soluble substrates, highlighting the eco-friendly nature of this methodology. rsc.org

The development of one-pot, solvent-free methods under microwave irradiation for the preparation of hydrazides from corresponding acids is another significant advancement. researchgate.net A comparative analysis of a conventional versus a microwave-assisted method for the synthesis of benzoic hydrazide demonstrates the substantial improvements offered by the green chemistry approach. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoic Hydrazide

| Parameter | Conventional Method | Microwave-Assisted Method | Improvement |

|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Atom Efficiency (%) | 48.2 | 71.2 | 23% Increase |

| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

Data sourced from a study on the green synthesis of hydrazides. researchgate.net

Furthermore, hydrazine-free synthesis routes are being explored. A novel photoredox catalyzed platform for azine synthesis using mild and simple reaction conditions has been developed, which avoids the use of hydrazine altogether. rsc.org This reductive electron transfer strategy affords high yields of azines with only a triarylamine organophotocatalyst and no additives, and it has been successfully scaled up using a continuous flow reactor. rsc.org

Mechanochemical Approaches in Hydrazine Synthesis

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful and sustainable tool in chemical synthesis. researchgate.netnih.gov This approach aligns well with green chemistry principles by often being solvent-free, energy-efficient, and leading to high reaction yields and selectivity. researchgate.net In the context of hydrazine synthesis, mechanochemistry offers a promising alternative to traditional solution-based methods. mdpi.comresearchgate.net

Mechanochemical synthesis is typically carried out using ball milling or extrusion techniques. nih.gov In ball milling, mechanical energy is transferred to solid reactants through collisions with milling balls, initiating a chemical reaction. nih.gov This method has been successfully applied to the synthesis of a series of 17 hydrazones by coupling phenolic and furanyl aldehydes with various heterocyclic hydrazines or hydrazinamides. mdpi.comresearchgate.netnih.gov The reactions were carried out in a planetary ball mill, and all compounds were obtained in quantitative yields with a maximum reaction time of 180 minutes. mdpi.comresearchgate.netnih.gov This demonstrates the efficiency and high-throughput potential of mechanochemical synthesis for this class of compounds.

The advantages of mechanochemistry over conventional solution-based methods are significant. Traditional synthesis of hydrazones in solution often requires refluxing in solvents like ethanol, methanol, or butanol for 1 to over 12 hours, sometimes with an acid catalyst, yielding fair to excellent results (30-90%) depending on the reactants. mdpi.com In contrast, mechanochemical methods can be faster, more efficient, and eliminate the need for bulk solvents. mdpi.com

Research has also shown that combining mechanochemistry with other energy sources, such as heat, light, or sound, can lead to reactions that are not achievable by conventional mechanochemical processing alone. researchgate.net While still in its early stages of development for advanced chemical synthesis, mechanochemistry is proving to be an indispensable tool for sustainable chemistry. nih.gov

Table 2: Mechanochemical Synthesis of Hydrazones

| Reactants | Reaction Conditions | Reaction Time | Yield |

|---|---|---|---|

| Phenolic and furanyl aldehydes with heterocyclic hydrazines/hydrazinamides | Planetary ball mill | 180 min (6 cycles of 30 min) | Quantitative |

Data from a study on the mechanochemical synthesis of hydrazones. mdpi.comresearchgate.netnih.gov

The application of mechanochemistry is not limited to the synthesis of small molecules. It has also been used in the synthesis of advanced materials like metal-organic frameworks (MOFs) and for the recycling of thermoplastics. nih.gov The ability to induce chain scission and form free radicals through mechanical forces makes it a versatile technique with broad applications. nih.gov

Nucleophilic Reactivity and Derivatization Strategies of the Hydrazine Moiety

The reactivity of the hydrazine moiety is fundamentally characterized by the nucleophilic nature of its nitrogen atoms, each possessing a lone pair of electrons. In asymmetrically substituted hydrazines like this compound, the two nitrogen atoms exhibit distinct steric and electronic environments, leading to differences in their reactivity.

Kinetic studies on various hydrazines reacting with electrophiles such as benzhydrylium ions have allowed for the quantification of their nucleophilic strength. acs.org The nucleophilicity is described by the parameter N, within the linear free energy relationship log k₂ = sₙ(N + E), where sₙ is the nucleophile-specific sensitivity parameter and E is the electrophilicity parameter. researchgate.net Research shows that methyl substitution on one nitrogen atom tends to increase the nucleophilicity of that atom while decreasing the reactivity of the adjacent nitrogen. acs.orgresearchgate.net For this compound, the N-1 nitrogen, bearing two methyl groups, is sterically hindered, making the N-2 nitrogen, bonded to the sec-butyl group and a hydrogen atom, the more probable site for nucleophilic attack. Despite having lower reactivities in water compared to acetonitrile (B52724), the relative reactivities of substituted hydrazines remain similar across these solvents. acs.org

Derivatization is a key strategy for the analysis and functionalization of hydrazines. nih.gov This involves reacting the hydrazine with a suitable agent to form a stable derivative with distinct properties, often for chromatographic or spectrophotometric analysis. researchgate.netnih.gov Common derivatizing agents include aldehydes and ketones, which react with the primary amine group (-NH) of a substituted hydrazine to form hydrazones. wikipedia.orgdtic.mil For this compound, this reaction would occur at the N-2 position. Other reagents like 5-nitro-2-furaldehyde (B57684) and benzoyl chloride have also been effectively used for the derivatization of related compounds like 1,1-dimethylhydrazine. nih.govresearchgate.net Furthermore, transition metal-catalyzed reactions, such as the diboration and silaboration of azo compounds, provide pathways to novel functionalized hydrazine derivatives under mild conditions. nih.gov

Table 1: Nucleophilicity Parameters for Selected Hydrazine Derivatives This table presents experimentally determined nucleophilicity parameters (N) and sensitivity parameters (sN) for hydrazines in different solvents, providing a comparative framework for assessing reactivity.

| Compound | Solvent | N | sN |

|---|---|---|---|

| Hydrazine | Acetonitrile | 16.79 | 0.81 |

| Hydrazine | Water | 12.39 | 0.94 |

| Methylhydrazine | Acetonitrile | 18.06 | 0.73 |

| Methylhydrazine | Water | 13.56 | 0.88 |

| 1,1-Dimethylhydrazine | Acetonitrile | 19.46 | 0.61 |

| 1,1-Dimethylhydrazine | Water | 14.80 | 0.81 |

| 1,2-Dimethylhydrazine | Acetonitrile | 18.99 | 0.69 |

Data sourced from kinetic studies of reactions with reference electrophiles. acs.orgresearchgate.net

Electrophilic Transformations and Reaction Mechanisms

While hydrazines are predominantly known for their nucleophilic character, they can undergo transformations initiated by electrophiles. The most fundamental electrophilic transformation is protonation by acids to form hydrazinium (B103819) salts. As bases, hydrazines are slightly weaker than ammonia. researchgate.net

The inhibition of enzymes like monoamine oxidase by substituted hydrazines involves an initial oxidation of the hydrazine, which then leads to the formation of a potent inhibitor. nih.gov This process, while primarily redox in nature, is triggered by the enzyme's active site and represents a complex biochemical transformation. The mechanism often involves the generation of reactive intermediates that covalently modify the enzyme. nih.gov

In synthetic chemistry, hydrazones—the derivatives formed from hydrazines and carbonyl compounds—can exhibit electrophilic character at the carbon atom of the C=N bond, making it susceptible to attack by organometallic nucleophiles. wikipedia.org This reactivity allows for further functionalization, demonstrating the versatile role of hydrazine derivatives in multi-step syntheses.

Redox Chemistry and Electron Transfer Processes in Substituted Hydrazines

Substituted hydrazines are characterized by their potent redox chemistry. They are strong reducing agents, a property stemming from the relatively weak N-N bond and the thermodynamic stability of the primary oxidation product, dinitrogen gas. researchgate.netacs.org This reductive capability is harnessed in various applications, from corrosion control in boilers to the reduction of noble-metal catalysts. researchgate.net

The oxidation of substituted hydrazines can proceed through different pathways depending on the oxidant and reaction conditions. youtube.com For instance, oxidation with two-electron oxidants like halogens can convert aryl hydrazines into diazonium salts. youtube.com In contrast, oxidation with metal ions such as cupric (Cu²⁺) or ferric (Fe³⁺) ions typically leads to the corresponding hydrocarbon and dinitrogen gas, proceeding through an unstable diazene (B1210634) intermediate. youtube.com

Kinetic studies on the oxidation of methyl-substituted hydrazines by metal complexes have provided detailed insights into the electron transfer mechanisms. acs.org The rate of oxidation is influenced by factors such as the substitution pattern on the hydrazine and the nature of the oxidant. The endothermic heats of formation of simple alkyl hydrazines contribute to their high heats of combustion, a property that has led to their use as high-energy rocket fuels. researchgate.net Conversely, under specific conditions, hydrazine can also function as an oxidizing agent. researchgate.net

C-H Functionalization Research Involving Hydrazine Moieties

In modern organic synthesis, the hydrazine moiety has emerged as a valuable directing group for transition-metal-catalyzed C-H functionalization. nih.govnih.gov This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, typically at the ortho-position of an aryl group attached to the hydrazine.

Rhodium(III)-catalyzed reactions are prominent in this area. rsc.orgmdpi.com The general mechanism involves the coordination of the hydrazine's nitrogen atom to the rhodium center. This is followed by a cyclometalation step, where an ortho-C-H bond of the aryl ring is cleaved to form a stable rhodacycle intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or alkene, through migratory insertion. rsc.orgmdpi.com Subsequent steps, which can include β-carbon elimination or reductive elimination, lead to the formation of the C-C or C-heteroatom bond and regeneration of the active catalyst. This methodology has proven to be a powerful tool for the efficient, one-step construction of complex N-heterocycles like indazoles and phthalazinones. nih.govrsc.orgmdpi.com The ability to use the hydrazine group to direct reactions at specific sites provides a significant advantage in the synthesis of complex molecules and pharmaceutical agents. acs.orgnih.gov

Rearrangement Reactions and Spectroscopic Probing of Intermediates

Spectroscopic techniques are indispensable for probing these transient intermediates and elucidating reaction mechanisms. UV-Vis spectrophotometry is commonly used to monitor the kinetics of reactions involving colored species, such as the formation of hydrazone derivatives from specific aldehydes or the generation of Meisenheimer complexes. researchgate.netresearchgate.net For structural analysis, high-pressure infrared (IR) spectroscopy, combined with computational methods, can reveal changes in intermolecular interactions and hydrogen bonding during a reaction or phase transition. gywlxb.cn Furthermore, mass spectrometry coupled with liquid chromatography (HPLC-MS) is a powerful tool for identifying and quantifying hydrazine derivatives and their reaction products, even at very low concentrations. nih.gov

Stability and Hydrolysis Kinetics of Hydrazine Derivatives

The stability of this compound is influenced by its susceptibility to oxidation. Like other hydrazines, it can be decomposed by atmospheric oxygen and other oxidants. dtic.milnih.gov Thermally, many simple hydrazines are unstable and can decompose violently upon prolonged exposure to heat. nih.gov

The derivatives of hydrazines, particularly hydrazones formed by condensation with ketones or aldehydes, are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the hydrazine and the carbonyl compound. wikipedia.org This reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate. acs.org The kinetics of this process show that alkyl hydrazones are significantly more sensitive to hydrolysis, by a factor of 100 to 1000, than analogous oximes. wikipedia.org

Kinetic studies on the hydrolysis of related ketazines (formed from two moles of ketone and one of hydrazine) to produce hydrazine hydrate (B1144303) have been conducted under various conditions. These studies provide valuable data on reaction orders and activation energies, which are crucial for process optimization. researchgate.netoriprobe.com For example, the hydrolysis of methyl ethyl ketazine has been studied under high pressure, yielding specific kinetic parameters for both the forward and reverse reactions. oriprobe.com

Table 2: Kinetic Parameters for the Hydrolysis of Ketazines This table summarizes kinetic data from studies on the hydrolysis of acetone (B3395972) azine and methyl ethyl ketazine, providing insight into the reaction rates and energy barriers associated with hydrazine regeneration.

| Reaction | Parameter | Value | Conditions |

|---|---|---|---|

| Acetone Azine Hydrolysis researchgate.net | Forward Apparent Activation Energy | 2067.57 J/mol | Catalyst: Weak-acid ion exchange resin |

| Reverse Apparent Activation Energy | 125.07 J/mol | Temperature: 90°C | |

| Methyl Ethyl Ketazine Hydrolysis oriprobe.com | Forward Apparent Activation Energy | 15214.16 J/mol | Non-catalyzed, high pressure |

| Reverse Apparent Activation Energy | 46.73 J/mol | Temperature: 433.15 K - 463.15 K |

This data highlights the different energy requirements for the hydrolysis reaction under catalyzed and non-catalyzed conditions.

Advanced Spectroscopic and Theoretical Characterization of 1,1 Dimethyl 2 Sec Butylhydrazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1,1-Dimethyl-2-sec-butylhydrazine in solution. nih.gov Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Due to the presence of a chiral center at the sec-butyl group and the potential for restricted rotation around the N-N bond, this compound can exist as a mixture of diastereomers and conformers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to probe through-space proximities between protons, helping to elucidate the preferred conformations around the N-N and N-C bonds.

The chemical shifts of the protons and carbons are highly sensitive to their stereochemical environment. For instance, the diastereotopic nature of the methyl groups on the dimethylamino moiety can lead to distinct NMR signals, the separation of which can be temperature-dependent, providing information on the energy barrier to N-N bond rotation. Similarly, the methylene (B1212753) protons of the sec-butyl group are diastereotopic and are expected to show complex splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are illustrative values and would need to be confirmed by experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(1)-CH₃ | 2.3 - 2.6 | 45 - 50 |

| N(2)-H | 3.5 - 4.5 | - |

| sec-Butyl CH | 2.8 - 3.2 | 55 - 60 |

| sec-Butyl CH₂ | 1.2 - 1.6 | 25 - 30 |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.0 | 10 - 15 |

| sec-Butyl CH₃ (internal) | 1.0 - 1.2 | 18 - 23 |

The data in this table is illustrative and based on general values for similar functional groups.

Vibrational Spectroscopy (Infrared, Raman) for Elucidating Molecular Dynamics and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule, revealing information about its bonding and dynamic nature. dtic.milnih.govacs.org The vibrational modes of this compound are numerous, and their frequencies are characteristic of specific functional groups and skeletal motions.

Key vibrational modes include:

N-H stretching: A characteristic band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹, provides information on hydrogen bonding.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the methyl and methylene groups.

N-N stretching: The N-N stretching vibration, often weak in the IR spectrum but stronger in the Raman, is expected in the 1000-1200 cm⁻¹ region. researchgate.net Its position can be sensitive to the conformation around the N-N bond.

Skeletal vibrations: A complex series of bands in the fingerprint region (<1500 cm⁻¹) arises from C-N stretching, C-C stretching, and various bending and torsional modes.

Temperature-dependent studies of the vibrational spectra can reveal the presence of different conformers and provide insights into the thermodynamics of their interconversion. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are illustrative values based on general group frequencies.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (sp³) | 2850 - 3000 |

| N-H Bend | 1550 - 1650 |

| CH₃/CH₂ Bend | 1350 - 1470 |

| N-N Stretch | 1000 - 1200 |

| C-N Stretch | 1000 - 1250 |

The data in this table is illustrative and based on general values for similar functional groups.

Advanced Mass Spectrometry Techniques for Complex Structural Elucidation and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation patterns of this compound, which aids in its structural confirmation. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for differentiating isomers. nih.govlcms.cz By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-N bond.

Loss of the sec-butyl group.

Loss of methyl groups from the dimethylamino moiety.

The relative abundances of the fragment ions can be used to distinguish it from other isomers, such as 1,2-dimethyl-1-sec-butylhydrazine. The fragmentation patterns of hydrazine (B178648) derivatives can be influenced by the type of labeling and derivatization used. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and Ab Initio Studies

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data. arxiv.org Density Functional Theory (DFT) and ab initio methods are widely used to investigate the properties of hydrazine derivatives. nih.govresearchgate.net

DFT and ab initio calculations can be used to determine the stable conformations of this compound by exploring the potential energy surface. doi.org These calculations can predict the geometries, relative energies, and rotational barriers of different conformers, such as the gauche and anti forms with respect to the N-N bond. researchgate.net

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential map can identify nucleophilic and electrophilic sites within the molecule, predicting its behavior in chemical reactions.

Computational methods can predict the vibrational frequencies and intensities of this compound. researchgate.net These theoretical spectra can be compared with experimental IR and Raman data to aid in the assignment of complex vibrational modes. A good correlation between theoretical and experimental spectra provides strong support for the calculated structure.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, providing information about its electronic transitions.

DFT and ab initio calculations are instrumental in elucidating the mechanisms of reactions involving hydrazine derivatives. nih.gov By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for the detailed investigation of reaction pathways, such as oxidation, alkylation, or decomposition, providing a molecular-level understanding of the reaction dynamics. nih.gov For example, computational studies can explore the pathways of formal inverse electron demand ene-type reactions. acs.orgacs.org

X-ray Crystallography for Solid-State Structural Determination

The challenges in the crystallization of such hydrazines may stem from several factors, including weak intermolecular interactions and the presence of multiple low-energy conformations in solution, which can hinder the formation of a well-ordered crystal lattice.

In the absence of a crystal structure for this compound, this section will review the crystallographic data of analogous hydrazine derivatives to infer potential structural features.

Insights from Structurally Related Hydrazine Derivatives

The solid-state structures of various substituted hydrazines and their derivatives, such as hydrazones and dihydrazides, have been successfully determined. These studies reveal important trends in their molecular geometry and intermolecular interactions.

For instance, the crystal structure of N',N'2-dimethylethanedihydrazide showcases a non-planar molecule where the two planar hydrazide fragments are oriented at a dihedral angle of 86.5(2)°. nih.gov The crystal packing is stabilized by a network of N-H···O, N-H···N, and C-H···O hydrogen bonds, demonstrating the importance of such interactions in the solid-state assembly of hydrazine derivatives. nih.gov

The study of isatin-s-triazine hydrazone derivatives further illustrates the conformational variability and the role of different substituents. The crystal structure of one such derivative, 6c , shows a triclinic crystal system with a complex network of non-covalent interactions contributing to the molecular packing. mdpi.com

These examples consistently highlight the following key structural features in hydrazine derivatives:

Hydrogen Bonding: Inter- and intramolecular hydrogen bonds involving the hydrazine N-H groups are prevalent and play a crucial role in stabilizing the crystal structure.

Influence of Substituents: The nature and steric bulk of the substituents on the hydrazine core significantly influence the molecular conformation and packing. For example, bulky groups like tert-butyl can impose specific steric constraints.

Crystallographic Data of Analogous Hydrazine Derivatives

To provide a quantitative perspective, the following tables summarize key crystallographic data for some representative hydrazine derivatives. It is imperative to reiterate that these data are for analogous compounds and not for this compound itself.

Table 1: Crystal Data for Selected Hydrazine Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| N',N'2-dimethylethanedihydrazide | C₄H₁₀N₄O₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | 4 | nih.gov |

| (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol | C₂₁H₂₆N₄O₅ | Orthorhombic | Pna2₁ | 12.345(3) | 20.123(4) | 8.987(2) | 90 | 90 | 90 | 4 | nih.gov |

| Isatin-s-triazine hydrazone derivative 6c | C₂₂H₂₀ClFN₈O | Triclinic | P-1 | 10.3368(6) | 11.9804(8) | 12.7250(5) | 100.904(4) | 107.959(4) | 109.638(6) | 1 | mdpi.com |

Note: '-' indicates data not provided in the abstract.

Table 2: Selected Bond Lengths and Angles for an Analogous Hydrazone Derivative

(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol nih.gov

| Bond | Length (Å) | Angle | Degree (°) |

| N1-N2 | 1.385(6) | C7-N1-N2 | 115.3(5) |

| N1=C7 | 1.278(7) | C8-C7-N1 | 121.2(6) |

The structural parameters from these related compounds can serve as a valuable reference for theoretical and computational studies on this compound and its derivatives, aiding in the prediction of their conformational preferences and potential for intermolecular interactions. Future research efforts focused on developing suitable crystallization techniques for asymmetrically substituted alkylhydrazines are necessary to fill the current gap in the experimental crystallographic data.

Applications of 1,1 Dimethyl 2 Sec Butylhydrazine in Catalysis and Materials Science Non Clinical Focus

Role as Ligands in Organometallic Catalysis

Substituted hydrazines are a versatile class of ligands in organometallic chemistry, capable of coordinating to a wide range of metal centers. nih.gov The presence of two adjacent nitrogen atoms with lone pairs of electrons allows for various binding modes, including monodentate and bridging coordination. The specific substituents on the hydrazine (B178648) backbone significantly influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity.

Catalyst Precursors and Activation Mechanisms in Chemical Transformations

Substituted hydrazines can also serve as precursors to catalytically active species. The N-N bond in hydrazine derivatives can be cleaved under certain conditions to generate reactive metal-nitrene or metal-amido intermediates, which can participate in a variety of chemical transformations.

Ruthenium complexes of substituted hydrazines, for example, have been shown to exist in different binding modes in the solid-state and in solution, which can influence their reactivity. nih.gov The addition of substituted hydrazines like 1,1-dimethylhydrazine (B165182) to a dimeric ruthenium complex leads to the formation of monomeric hydrazine complexes. nih.gov These complexes can exist in equilibrium with the starting materials, suggesting a dynamic system where the hydrazine ligand can be released or activated for catalysis. nih.gov

The activation of such catalyst precursors can proceed through various mechanisms, including oxidative addition, reductive elimination, and ligand dissociation. The specific pathway is often dependent on the nature of the metal, the ligand framework, and the reaction conditions. The steric bulk of the sec-butyl group in 1,1-Dimethyl-2-sec-butylhydrazine could favor the formation of less coordinated, more reactive catalytic species by promoting ligand dissociation.

Contributions to Polymer Science and Advanced Material Precursors

The incorporation of specific functional groups into polymers is a key strategy for developing advanced materials with tailored properties. Hydrazine derivatives have been utilized in polymer science, both as monomers and as modifying agents, to introduce unique functionalities. acs.orgrsc.org

Monomer Design and Polymerization Mechanisms

Hydrazine and its derivatives can be used as building blocks for the synthesis of polymers with hydrazide or other nitrogen-containing linkages. For instance, hydrazide-linked organic polymers have been synthesized through the reaction of hydrazine with acyl chlorides. acs.orgresearchgate.net These polymers can exhibit interesting properties such as porosity and the presence of functional groups on their surface. acs.orgresearchgate.net

The difunctional nature of hydrazine allows it to act as a monomer in condensation polymerizations. In the case of this compound, the primary amine group could potentially react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polymers. The bulky sec-butyl and dimethylamino groups would likely influence the polymer's morphology and solubility.

The polymerization mechanism would depend on the chosen co-monomer and reaction conditions. For example, the reaction with a diacyl chloride would proceed via a nucleophilic acyl substitution mechanism. The resulting polymer would feature a repeating unit containing the this compound moiety, which could impart specific properties to the material.

Synthesis of Functionalized Materials (e.g., Organic Electronics, Sensors, Nanotechnology)

Polymers containing hydrazine-related functionalities have shown promise in various advanced applications. For example, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. rsc.org This approach allows for the introduction of a wide range of functionalities, making these materials suitable for applications where in-situ screening of activity is required. rsc.org

The presence of the N-N bond and the potential for further functionalization make hydrazine-containing polymers interesting candidates for:

Organic Electronics: The nitrogen-rich nature of these polymers could influence their electronic properties, potentially making them suitable as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensors: The lone pairs on the nitrogen atoms could interact with analytes, leading to changes in the polymer's optical or electronic properties, forming the basis for chemical sensors.

Nanotechnology: The self-assembly of polymers derived from sterically demanding monomers like this compound could lead to the formation of well-defined nanostructures.

While specific applications of materials derived from this compound are yet to be reported, the general utility of functional polymers suggests that materials incorporating this building block could offer unique properties.

Utility in N-N Bond Formation Reactions in Complex Organic Synthesis

The formation of nitrogen-nitrogen (N-N) bonds is a fundamental transformation in organic synthesis, leading to the creation of hydrazines, azo compounds, and other important nitrogen-containing molecules. organic-chemistry.orgrsc.org Substituted hydrazines are not only the products of such reactions but can also serve as valuable building blocks for the synthesis of more complex molecules.

The direct conversion of dinitrogen into hydrazine derivatives represents a significant challenge in chemistry. pku.edu.cn However, more conventional methods often rely on the coupling of nitrogen-containing precursors. Nickel-catalyzed N-N cross-coupling reactions have been developed for the synthesis of hydrazides from O-benzoylated hydroxamates and various amines. acs.org These methods offer a convergent approach to highly substituted N-N containing compounds.

This compound, as a pre-formed asymmetrically substituted hydrazine, could be a valuable starting material in complex organic synthesis. Its nucleophilic primary amine could be used to introduce the dimethylamino-sec-butylamino moiety into a larger molecule. Furthermore, the chemistry of hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, is rich and varied, providing access to a wide range of heterocyclic and acyclic structures. wikipedia.org

The table below summarizes some modern methods for N-N bond formation, highlighting the diversity of approaches available for synthesizing hydrazine derivatives.

| Reaction Type | Catalyst/Reagent | Coupling Partners | Product Type | Reference |

| Nickel-Catalyzed Cross-Coupling | Ni(II)-bipyridine | O-Benzoylated hydroxamates, Amines | Hydrazides | acs.org |

| Copper-Catalyzed Oxidative Coupling | Cu(I)/Cu(II) | Imidate, Amine | Pyrazole | ualberta.ca |

| Electrophilic Amination | Oxaziridine | Primary Amines | N-Boc Hydrazines | organic-chemistry.org |

This table illustrates various methods for N-N bond formation and does not include reactions specifically utilizing this compound due to a lack of available data.

No Publicly Available Research Found on the Use of this compound as a Precursor for Heterocyclic Compounds

Despite a comprehensive search of available scientific literature and chemical databases, no specific information or research findings could be located regarding the application of the chemical compound this compound in the synthesis of heterocyclic compounds. Therefore, the detailed article on its use as a precursor for these molecular structures, as requested, cannot be generated.

Substituted hydrazines are a well-established and versatile class of reagents in organic chemistry, widely employed as key building blocks for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. clockss.orgwikipedia.org These reactions are fundamental to the development of new pharmaceuticals, agrochemicals, and materials. wikipedia.orgnih.gov Common hydrazine derivatives such as hydrazine hydrate (B1144303), phenylhydrazine (B124118), and various acylhydrazides are routinely used in condensation reactions with dicarbonyl compounds to form pyrazoles, with α,β-unsaturated ketones to yield pyrazolines, and with other electrophilic partners to construct pyridazines, triazoles, and other important heterocyclic systems. clockss.orgwikipedia.orgnih.gov

However, the specific compound , this compound, does not appear in the current body of scientific literature in the context of heterocyclic synthesis. While the structurally related and more common 1,1-dimethylhydrazine is a known chemical intermediate and rocket propellant, its applications in the synthesis of complex heterocycles are also not as extensively documented as those of other hydrazine derivatives. nih.govnist.gov

The synthesis of heterocyclic compounds is highly dependent on the structure and reactivity of the starting materials. The steric hindrance introduced by the sec-butyl group in this compound, attached to one of the nitrogen atoms, may significantly influence its reactivity and suitability as a precursor in common cyclization reactions.

While the general principles of hydrazine chemistry in heterocyclic synthesis are well-understood, applying them to the specific, and seemingly un-researched, compound this compound would be purely speculative and would not meet the required standard of scientific accuracy based on documented evidence.

Therefore, we must conclude that, based on currently available public information, the use of this compound as a precursor for heterocyclic compounds is not a known or documented area of chemical science.

Advanced Analytical Methodologies for Purity and Structural Integrity Assessment in Research Contexts

Chromatographic Separation Techniques for Impurity Profiling and Isomer Resolution

Chromatographic techniques are indispensable for separating 1,1-Dimethyl-2-sec-butylhydrazine from potential impurities, starting materials, by-products, and isomers. The choice of method depends on the volatility and polarity of the analytes.

Gas Chromatography for Hydrazine (B178648) Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many hydrazine derivatives. nih.gov However, the direct analysis of polar hydrazines can be challenging due to their potential for peak tailing and interaction with the stationary phase. nih.gov

For this compound, a high-resolution capillary GC column is recommended for optimal separation of isomers and closely related impurities. A mid-polarity stationary phase, such as one containing a percentage of phenyl- and methyl-polysiloxane, would be a suitable starting point.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or as per MS requirements |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

This table presents a hypothetical but scientifically reasoned set of starting parameters for the GC analysis of this compound. Actual conditions may require optimization.

Derivatization can be employed to improve the chromatographic behavior of hydrazine derivatives. sigmaaldrich.com Reaction with a suitable agent, such as a ketone or an aldehyde, can form less polar and more stable hydrazones, leading to sharper peaks and improved resolution. researchgate.net For instance, reaction with acetone (B3395972) would yield a stable hydrazone derivative. sigmaaldrich.com

Liquid Chromatography with and without Derivatization

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of less volatile or thermally labile hydrazine derivatives. nih.gov

Direct analysis of this compound can be performed using reversed-phase HPLC with a C18 column. An aqueous mobile phase with an organic modifier (e.g., acetonitrile (B52724) or methanol) and a pH modifier (e.g., a buffer) would be employed. However, due to the lack of a strong chromophore in the molecule, detection can be a challenge.

To enhance sensitivity and selectivity, pre-column derivatization is often the preferred approach. durham.ac.uknih.gov A derivatizing agent that reacts with the hydrazine functionality to introduce a UV-absorbing or fluorescent tag is ideal.

Table 2: Potential Derivatization Reagents for LC Analysis of this compound

| Derivatizing Agent | Resulting Derivative | Detection Method | Reference |

| 1-Nitro-2-naphthaldehyde (NNA) | Naphthaldehyde hydrazone | UV/Vis or MS/MS | durham.ac.uknih.gov |

| p-Dimethylaminobenzaldehyde (DMAB) | Benzaldehyde hydrazone | UV/Vis | scirp.org |

| Benzoic Anhydride | Benzoyl hydrazide | UV/Vis or MS | nih.gov |

The resulting derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity. durham.ac.uknih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity for the trace analysis of alkylhydrazines after derivatization. durham.ac.uk

Quantitative Analytical Spectroscopy in Research Material Characterization

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. omicsonline.orgresearchgate.netresearchgate.net For this compound, both ¹H and ¹³C NMR would provide key information.

¹H NMR: The spectrum would show distinct signals for the two methyl groups attached to the nitrogen, the methyl and ethyl groups of the sec-butyl moiety, and the N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule, providing further evidence of the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. omicsonline.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N(CH₃)₂ | 2.2 - 2.5 | Singlet |

| N-H | Variable (broad singlet) | Broad Singlet |

| CH (sec-butyl) | 2.5 - 2.8 | Multiplet |

| CH₂ (sec-butyl) | 1.2 - 1.5 | Multiplet |

| CH₃ (sec-butyl, terminal) | 0.8 - 1.0 | Triplet |

| CH₃ (sec-butyl, internal) | 0.9 - 1.1 | Doublet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

UV-Visible (UV-Vis) spectroscopy is generally not suitable for the direct quantitative analysis of simple alkylhydrazines like this compound due to the lack of a significant chromophore. ekb.eg However, after derivatization with a chromogenic reagent, UV-Vis spectrophotometry can be a simple and effective method for quantification. ekb.egnih.govrsc.org The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax) and compared to a calibration curve prepared from standards. nih.gov

Hyphenated Techniques for Online Reaction Monitoring and Mechanistic Studies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for real-time analysis. nih.gov LC-MS is a particularly powerful hyphenated technique for monitoring the synthesis of this compound. nih.govjimdo.com By continuously sampling the reaction mixture and analyzing it by LC-MS, researchers can track the consumption of reactants (e.g., 1,1-dimethylhydrazine (B165182) and a sec-butyl halide or tosylate), the formation of the desired product, and the appearance of any intermediates or by-products. This provides crucial data for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. durham.ac.uknih.gov

Reference Material Development and Validation in Chemical Research

A certified reference material (CRM) is a standard of high purity and known concentration that is used to calibrate analytical instruments and validate methods. sigmaaldrich.comwikipedia.org For a specialized research chemical like this compound, a dedicated CRM may not be commercially available. Therefore, in a research context, it is often necessary to prepare and validate an in-house reference material.

The process for developing a reference material for this compound would involve:

Synthesis and Purification: The compound would be synthesized and then rigorously purified, for example, by fractional distillation or preparative chromatography, to achieve the highest possible purity.

Comprehensive Characterization: The purified material would be subjected to a battery of analytical techniques to confirm its identity and purity. This would include NMR for structural confirmation and GC-FID or LC-UV (after derivatization) with multiple, independent methods for purity assessment.

Homogeneity and Stability Testing: The batch of purified material would be tested to ensure it is homogeneous. Stability studies would also be conducted to determine its shelf-life under specified storage conditions. nih.govscirp.orgiaea.org

Value Assignment: The purity of the reference material would be assigned a value with an associated uncertainty, based on the results of the characterization. scirp.orgiaea.org

This well-characterized in-house reference material can then be used to ensure the accuracy and consistency of analytical measurements in further research involving this compound.

Future Research Trajectories and Interdisciplinary Perspectives for 1,1 Dimethyl 2 Sec Butylhydrazine

Exploration of Photochemical and Electrochemical Reactivity

The introduction of chromophoric or electroactive moieties into hydrazine (B178648) scaffolds has opened new avenues in materials science and synthetic chemistry. While specific studies on 1,1-Dimethyl-2-sec-butylhydrazine are not yet prevalent, the broader field of hydrazine derivatives provides a clear impetus for future work.

Future research should focus on synthesizing derivatives of this compound that incorporate groups capable of undergoing photochemical or electrochemical transformations. For instance, creating novel dye molecules where the hydrazine moiety acts as a core component could lead to new photophysical properties. Research into di-BF2 chromophores, which have demonstrated high fluorescence quantum yields and stability, could be extended to include unsymmetrical hydrazine-based structures. acs.org Investigations into the electrochemical behavior, particularly for applications in catalysis and energy storage, are also warranted. The development of catalysts for reactions like the electrochemical nitrate (B79036) reduction to ammonia (B1221849) (NO3RR) has highlighted the importance of tailored nitrogen-containing carbon materials, suggesting a potential role for hydrazine derivatives as precursors or ligands in designing such electrocatalysts. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing is a major trend in modern chemical synthesis, offering improved safety, scalability, and efficiency. Automated synthesis platforms further accelerate the discovery and optimization of new reactions and molecules.

The integration of this compound into these platforms is a promising future direction. Flow chemistry could enable the safe handling of reactive intermediates derived from this hydrazine, allowing for transformations that are difficult to control in batch processes. For example, reactions involving the formation of hydrazones or subsequent cyclizations could be optimized rapidly using automated flow reactors. Microwave-assisted synthesis, which has been successfully used for the cyclization of hydrazine derivatives to form heterocycles like 1,2,4-triazoles, demonstrates the potential for using high-energy input methods that are compatible with flow systems. mdpi.com Future work could focus on developing robust protocols for the use of this compound as a building block in multi-step, automated synthetic sequences.

Theoretical Advancement in Predicting Reactivity and Design of Novel Hydrazine Architectures

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design and saving significant resources. Theoretical studies on hydrazine derivatives have already provided deep insights into their electronic structure, stability, and reaction kinetics. dntb.gov.ua

Applying advanced computational methods to this compound can elucidate the influence of its specific substitution pattern on reactivity.

Table 1: Theoretical Methodologies for Hydrazine Reactivity Analysis

| Theoretical Method | Application | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction mechanisms. | Prediction of the most stable conformers, analysis of frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and charge distribution. | Characterization of the N-N and N-C bonds, understanding the inductive effects of the methyl and sec-butyl groups. |

| Molecular Docking | Predicting binding modes of molecules with biological targets. mdpi.com | Design of derivatives with potential biological activity by modeling interactions with enzyme active sites. |

These theoretical approaches will be instrumental in designing novel hydrazine architectures with tailored properties. By accurately predicting how structural modifications affect electronic and steric properties, researchers can rationally design new ligands for catalysis, functional molecules for materials science, and precursors for complex organic synthesis. acs.orgacs.org Studies on the nucleophilicity of various substituted hydrazines have shown that methyl groups can increase the reactivity of the α-nitrogen while decreasing it at the β-position, a nuance that theoretical models can precisely quantify for this compound. nih.govresearchgate.net

Potential Contributions to Sustainable Chemical Processes and Circular Economy

Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of a circular economy focus on reusing and recycling materials to minimize waste. This compound can contribute to these goals in several ways.

Its use as a reagent in highly efficient, atom-economical reactions is a primary avenue. For example, developing catalytic cycles where the hydrazine is a key intermediate or ligand could reduce waste compared to stoichiometric processes. Furthermore, hydrazine derivatives are used in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com Optimizing these syntheses to be more environmentally benign is a key goal of green chemistry. Another potential application lies in the recycling of nitrogen-containing waste streams. Research into converting waste nitrates into valuable products like ammonia via electrocatalysis points to a future where nitrogen chemistry plays a key role in the circular economy. acs.org Hydrazine derivatives could potentially be synthesized from or used to capture and convert such waste streams.

Unexplored Reaction Pathways and Catalytic Applications

While hydrazines are known for their role in forming hydrazones and in the Wolff-Kishner reduction, a vast chemical space for this class of compounds remains unexplored. The unique steric and electronic environment of this compound makes it a candidate for discovering novel transformations.

Table 2: Potential Unexplored Reaction Classes for this compound

| Reaction Class | Description | Potential Outcome |

|---|---|---|

| Cope-type Hydroamination | Metal-free intramolecular or intermolecular addition of the N-H bond across an alkene. nih.gov | A direct and atom-economical route to synthesize more complex, polysubstituted hydrazine derivatives. nih.gov |

| Asymmetric Catalysis | Use as a chiral ligand for transition metals in enantioselective transformations. | The sec-butyl group could serve as a source of chirality, enabling the synthesis of enantiomerically enriched products. |

| N-N Bond Cleavage | Catalytic cleavage of the nitrogen-nitrogen bond to form amines or other nitrogenous compounds. | Novel synthetic routes to complex amines, potentially driven by electrochemistry or photochemistry. |

In catalysis, beyond serving as ligands, hydrazine derivatives can act as precursors for catalysts. For example, they can be used to synthesize metal-nitrogen-doped carbon materials, which have shown promise in electrocatalysis. acs.org The specific substitution on this compound could influence the final structure and catalytic activity of such materials. Investigating its reactivity with various electrophiles, building on foundational studies of hydrazine nucleophilicity, could also unlock new synthetic methodologies. nih.govresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2,4-triazole |

| Ammonia |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,1-Dimethyl-2-sec-butylhydrazine?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often prepared by reacting hydrazine hydrate with ketones or aldehydes under reflux conditions. A typical procedure involves refluxing the precursor (e.g., sec-butyl ketone) with hydrazine hydrate in ethanol for 3–4 hours, followed by purification via recrystallization or column chromatography . Palladium-catalyzed hydroamination, as demonstrated in analogous hydrazine syntheses, may also be applicable for introducing branched alkyl groups .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazine) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent arrangement and stereochemistry. Deuterated solvents (e.g., DMSO-d6) are recommended for resolving splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways .

- TLC/GC-MS : Monitors reaction progress and detects impurities .

Q. What safety protocols should be followed when handling hydrazine derivatives like this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from oxidizers, as hydrazines are prone to exothermic decomposition .

- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Q. How can researchers identify and mitigate common impurities in synthesized batches?

- Methodology :

- Recrystallization : Purify using ethanol or acetone to remove unreacted precursors .

- Chromatography : Column chromatography with silica gel separates byproducts.

- Elemental Analysis : Quantifies C/H/N ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., palladium complexes) to study reaction pathways .

Q. What strategies resolve contradictions in reported toxicity data for hydrazine derivatives?

- Methodology :

- Systematic Literature Review : Cross-reference databases (PubMed, TOXCENTER) for studies published between 2017–2020, focusing on dose-response relationships and exposure routes .

- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay) on cell lines to validate conflicting in vivo results .

Q. How can degradation products of this compound be identified under environmental conditions?

- Methodology :

- LC-MS/MS : Analyze photolysis/hydrolysis products in simulated environmental matrices (e.g., water, soil) .

- Isotopic Labeling : Track degradation pathways using ¹⁵N-labeled hydrazine .

Q. What mechanistic insights explain the compound’s reactivity in asymmetric synthesis?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., chiral palladium complexes) to propose transition states .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.